2-(Aminomethyl)cyclohexan-1-amine

Description

BenchChem offers high-quality 2-(Aminomethyl)cyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)cyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

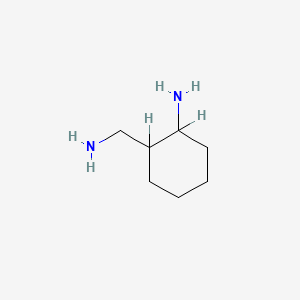

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYYQGFCSKJGDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960486 | |

| Record name | 2-(Aminomethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40015-92-7 | |

| Record name | 2-Aminocyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40015-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Aminomethyl)cyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040015927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Aminomethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aminomethyl)cyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)cyclohexan-1-amine

Introduction: The Significance of 2-(Aminomethyl)cyclohexan-1-amine

2-(Aminomethyl)cyclohexan-1-amine, a vicinal diamine with the chemical formula C₇H₁₆N₂[1], is a valuable building block in the fields of medicinal chemistry and materials science. Its cyclohexane scaffold imparts conformational rigidity, while the two primary amine functionalities, one directly on the ring and one on a methyl substituent, offer versatile points for further chemical modification. The spatial relationship of these amino groups, which can exist as cis or trans diastereomers, is crucial for their application in the design of ligands for metal catalysts, building blocks for polyamides, and as key intermediates in the synthesis of pharmacologically active compounds. This guide provides an in-depth exploration of plausible and chemically sound synthetic strategies for obtaining this important diamine, tailored for researchers and professionals in drug development and chemical synthesis.

Proposed Synthetic Strategies

While a single, universally adopted method for the synthesis of 2-(aminomethyl)cyclohexan-1-amine is not prominently featured in the literature, several logical and efficient synthetic routes can be devised based on established chemical transformations. This guide will detail three such strategies, each with its own set of advantages and challenges.

Synthetic Route 1: Direct Amination of 1,2-Cyclohexanedimethanol

This approach is conceptually the most direct, involving the conversion of the diol 1,2-cyclohexanedimethanol to the corresponding diamine through a high-pressure, high-temperature catalytic amination process. This method is particularly attractive for its atom economy.

Causality Behind Experimental Choices

The direct amination of alcohols is a powerful transformation that typically requires a robust catalyst and forcing conditions to overcome the high activation energy of C-O bond cleavage and C-N bond formation. The use of a heterogeneous catalyst, such as a supported cobalt or nickel catalyst, in the presence of hydrogen and ammonia, facilitates the dehydrogenation of the alcohol to an intermediate aldehyde, which then undergoes reductive amination. The high pressure of ammonia shifts the equilibrium towards the formation of the imine intermediate, while the hydrogen pressure facilitates the subsequent reduction to the amine.

Experimental Protocol

Materials:

-

1,2-Cyclohexanedimethanol

-

Anhydrous ammonia

-

Hydrogen gas

-

Cobalt-based catalyst (e.g., cobalt-iron)

-

High-pressure autoclave reactor

Procedure:

-

The high-pressure autoclave reactor is charged with 1,2-cyclohexanedimethanol and the cobalt-based catalyst.

-

The reactor is sealed and purged several times with nitrogen, followed by hydrogen.

-

Anhydrous ammonia is introduced into the reactor to a desired pressure.

-

The reactor is then pressurized with hydrogen to the final reaction pressure.

-

The mixture is heated to a temperature in the range of 150-250°C with vigorous stirring.

-

The reaction is monitored by gas chromatography until the starting material is consumed.

-

After cooling to room temperature, the reactor is carefully depressurized.

-

The catalyst is removed by filtration, and the crude product is purified by distillation.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 1,2-Cyclohexanedimethanol | [2][3] |

| Aminating Agent | Anhydrous Ammonia | [4] |

| Catalyst | Cobalt-iron | [4] |

| Temperature | 150-250°C | [4] |

| Pressure | High Pressure (Ammonia and Hydrogen) | [4] |

| Product | 2-(Aminomethyl)cyclohexan-1-amine |

Logical Relationship Diagram

Caption: Direct amination of 1,2-cyclohexanedimethanol.

Synthetic Route 2: Reduction of 2-Aminocyclohexanecarbonitrile

This strategy commences with the commercially available 2-aminocyclohexanecarbonitrile and involves the reduction of the nitrile functionality to a primary amine. The key challenge in this route is the chemoselective reduction of the nitrile in the presence of the existing primary amine, which can be addressed through the use of a protecting group.

Causality Behind Experimental Choices

Direct reduction of 2-aminocyclohexanecarbonitrile using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with Raney Nickel can be complicated by side reactions, such as the formation of secondary and tertiary amines[5]. To circumvent this, the primary amine is first protected with a group that is stable to the nitrile reduction conditions but can be easily removed afterward. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to many reducing agents and can be readily removed under acidic conditions[3][6][7].

Experimental Protocol

Step 1: Protection of the Amine

Materials:

-

2-Aminocyclohexanecarbonitrile

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

2-Aminocyclohexanecarbonitrile is dissolved in the chosen solvent.

-

The base (e.g., triethylamine) is added, followed by the dropwise addition of di-tert-butyl dicarbonate.

-

The reaction is stirred at room temperature until complete, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the Boc-protected intermediate.[6][7]

Step 2: Reduction of the Nitrile

Materials:

-

Boc-protected 2-aminocyclohexanecarbonitrile

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel with H₂

-

Anhydrous tetrahydrofuran (THF) or Ethanol

Procedure (using LiAlH₄):

-

A suspension of LiAlH₄ in anhydrous THF is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.[8][9]

-

A solution of the Boc-protected nitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the Boc-protected diamine.[8]

Procedure (using Raney Nickel):

-

The Boc-protected nitrile is dissolved in ethanol in a hydrogenation vessel.

-

A slurry of Raney Nickel in ethanol is added to the solution.

-

The vessel is placed under a hydrogen atmosphere (typically 50 psi) and shaken or stirred vigorously at room temperature.[10][11]

-

After the theoretical amount of hydrogen has been consumed, the catalyst is carefully filtered off.

-

The solvent is removed under reduced pressure to yield the Boc-protected diamine.

Step 3: Deprotection of the Diamine

Materials:

-

Boc-protected 2-(aminomethyl)cyclohexan-1-amine

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent

-

Dichloromethane (DCM)

Procedure:

-

The Boc-protected diamine is dissolved in DCM.

-

An excess of TFA or a solution of HCl in a solvent like dioxane or methanol is added.

-

The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The solvent and excess acid are removed under reduced pressure. The product is obtained as its corresponding salt, which can be converted to the free base by treatment with a base.[3][12]

Data Presentation

| Step | Starting Material | Key Reagents | Product | Reference |

| 1. Protection | 2-Aminocyclohexanecarbonitrile | Boc₂O, Base | Boc-protected aminonitrile | [6][7] |

| 2. Reduction | Boc-protected aminonitrile | LiAlH₄ or Raney Ni/H₂ | Boc-protected diamine | [8][9][10][11] |

| 3. Deprotection | Boc-protected diamine | TFA or HCl | 2-(Aminomethyl)cyclohexan-1-amine | [3][12] |

Logical Relationship Diagram

Caption: Synthesis via nitrile reduction with amine protection.

Synthetic Route 3: Reductive Amination of 2-Formylcyclohexanone

This route employs the well-established reductive amination reaction, a cornerstone of amine synthesis. It would involve the reaction of a suitable keto-aldehyde precursor, 2-formylcyclohexanone, with ammonia in the presence of a reducing agent.

Causality Behind Experimental Choices

Reductive amination is a one-pot reaction that combines the formation of an imine or enamine from a carbonyl compound and an amine with its simultaneous reduction. The choice of reducing agent is critical for the success of this reaction. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are mild enough not to reduce the starting ketone but are effective at reducing the intermediate iminium ion. Catalytic hydrogenation can also be employed.

Experimental Protocol

Materials:

-

2-Formylcyclohexanone (or a suitable precursor)

-

Ammonia (or ammonium acetate)

-

Sodium cyanoborohydride (NaBH₃CN) or Raney Nickel/H₂

-

Methanol or Ethanol

-

Acetic acid (to maintain a slightly acidic pH)

Procedure:

-

2-Formylcyclohexanone is dissolved in methanol.

-

Ammonia (or ammonium acetate) is added to the solution.

-

The pH of the mixture is adjusted to be slightly acidic (pH 5-6) with acetic acid to promote imine formation.

-

Sodium cyanoborohydride is added portion-wise to the stirred solution.

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The reaction is quenched, and the product is isolated and purified.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 2-Formylcyclohexanone | |

| Aminating Agent | Ammonia/Ammonium Acetate | [13] |

| Reducing Agent | NaBH₃CN or Raney Ni/H₂ | [13] |

| Solvent | Methanol/Ethanol | [13] |

| Product | 2-(Aminomethyl)cyclohexan-1-amine |

Logical Relationship Diagram

Caption: Synthesis via reductive amination.

Purification and Characterization

Purification

The crude 2-(aminomethyl)cyclohexan-1-amine, being a diamine, is likely to be a high-boiling liquid or a low-melting solid. Purification can be achieved by the following methods:

-

Distillation: Vacuum distillation is a suitable method for purifying liquid diamines. It is important to use an efficient distillation column to separate the product from any starting materials or byproducts.[14][15]

-

Crystallization: If the product or its salt is a solid, recrystallization from a suitable solvent system can be an effective purification method.

-

Chromatography: Column chromatography on silica gel or alumina can be used, although the polar nature of diamines may require the use of a polar eluent system, often with a small amount of a basic modifier like triethylamine to prevent streaking.

Characterization

The structure and purity of the synthesized 2-(aminomethyl)cyclohexan-1-amine can be confirmed by standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic broad signals for the amine protons (-NH₂) which would disappear upon D₂O exchange. The protons on the carbons adjacent to the nitrogen atoms would be deshielded and appear at a lower field compared to other cyclohexane protons. The integration of the signals would correspond to the number of protons in the molecule.[16][17]

-

¹³C NMR: The carbons attached to the nitrogen atoms would be deshielded and appear at a lower field compared to the other carbons in the cyclohexane ring.[16][17]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic N-H stretching absorptions for the primary amine groups in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region.[16][17]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (128.22 g/mol ).[1]

Conclusion

The synthesis of 2-(aminomethyl)cyclohexan-1-amine can be approached through several viable synthetic routes. The direct amination of 1,2-cyclohexanedimethanol offers an atom-economical pathway, albeit under harsh conditions. The reduction of 2-aminocyclohexanecarbonitrile, particularly with the use of a protecting group strategy, provides a more controlled and potentially higher-yielding laboratory-scale synthesis. Finally, reductive amination of a suitable keto-aldehyde precursor represents a classic and reliable method for amine synthesis. The choice of the optimal route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific stereochemical outcome required. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize this valuable diamine for their specific applications.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- MDPI. (2022). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.

- Google Patents. (n.d.). US20060217549A1 - Diamine purification method.

-

American Elements. (n.d.). 2-(aminomethyl)cyclohexan-1-amine. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

J-Stage. (n.d.). Separation and Determination of Aliphatic Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Aminomethyl)cyclohexanone. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-. Retrieved from [Link]

- ACS Publications. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(5), 2213–2214.

- Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Retrieved from [Link]

-

ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group? Retrieved from [Link]

-

University of Alicante. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation and purification of three, four, and five carbon diamines from fermentation broth. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

-

ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]

-

PubChem. (n.d.). cis-2-Aminocyclohexanol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

CORE. (n.d.). Cobalt-catalyzed amination of 1,3-cyclohexanediol and 2,4-pentanediol in supercritical ammonia. Retrieved from [Link]

- Google Patents. (n.d.). US3337630A - Process for the purification of amines.

-

Stack Exchange. (2018). Why is 2-(3-aminomethyl-2-hydroxypropyl) cyclohexan-1-one named so and not 2-(2-hydroxy-4-aminobutyl) cyclohexan-1-one? Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Catalytic Intermolecular Linear Allylic C–H Amination via Heterobimetallic Catalysis. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Aminomethyl)cyclohexan-1-ol. Retrieved from [Link]

-

MDPI. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. mdpi.com [mdpi.com]

- 14. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]

- 15. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

"2-(Aminomethyl)cyclohexan-1-amine chemical properties"

An In-Depth Technical Guide to 2-(Aminomethyl)cyclohexan-1-amine: Chemical Properties, Stereochemistry, and Applications

Abstract

2-(Aminomethyl)cyclohexan-1-amine is a vicinal diamine built upon a cyclohexane scaffold, presenting a unique combination of structural rigidity and functional reactivity. Possessing two primary amine groups—one directly attached to the ring and one on a methyl substituent—it functions as a potent bidentate chelating ligand and a versatile building block in synthetic chemistry. The stereochemical relationship of the two functional groups, existing as cis and trans isomers, profoundly influences its conformational behavior, reactivity, and application in creating stereochemically defined molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, reactivity profile, and its emerging applications in medicinal chemistry and materials science, offering a technical resource for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The fundamental nature of 2-(aminomethyl)cyclohexan-1-amine is dictated by the spatial arrangement of its two primary amine functionalities on a six-membered aliphatic ring. This structure gives rise to distinct stereoisomers with unique properties.

Core Structure and Stereoisomerism

As a 1,2-disubstituted cyclohexane, 2-(aminomethyl)cyclohexan-1-amine exists as two diastereomers: cis and trans. These isomers are not interconvertible without breaking chemical bonds. The cyclohexane ring itself adopts a low-energy chair conformation.

-

trans-isomer: The C1-amine and C2-aminomethyl groups are on opposite faces of the ring. In the most stable chair conformation, both bulky substituents can occupy equatorial positions, minimizing steric strain. This conformation is generally the thermodynamic favorite.

-

cis-isomer: The C1-amine and C2-aminomethyl groups are on the same face of the ring. In any chair conformation, one substituent must occupy an axial position while the other is equatorial. This results in greater steric hindrance compared to the trans isomer.

The specific stereoisomer used in a synthetic or coordination context is critical, as it dictates the geometry and stability of the resulting products.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(aminomethyl)cyclohexan-1-amine. This data is essential for experimental design, including reaction setup, purification, and storage.

| Property | Value | Reference(s) |

| CAS Number | 40015-92-7 | [1][2][3][] |

| Molecular Formula | C₇H₁₆N₂ | [1][2][3] |

| Molecular Weight | 128.22 g/mol | [1][2] |

| IUPAC Name | 2-(aminomethyl)cyclohexan-1-amine | [1][] |

| Appearance | Liquid | [1] |

| Boiling Point | 200.3 °C at 760 mmHg | [1][] |

| Density | 0.923 g/cm³ | [1][] |

| SMILES | C1CCC(C(C1)CN)N | [1][2][] |

| InChI Key | ZUYYQGFCSKJGDO-UHFFFAOYSA-N | [1][] |

| Storage | Store at 4 °C | [1] |

Spectroscopic and Analytical Characterization

Verifying the identity and purity of 2-(aminomethyl)cyclohexan-1-amine is paramount. A combination of spectroscopic techniques provides a definitive analytical fingerprint.

N-Functionalization Reactions

The primary amine groups are amenable to a wide range of transformations, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

These reactions allow for the elaboration of the 2-(aminomethyl)cyclohexan-1-amine scaffold into more complex molecules with tailored properties for drug discovery or materials science.

Applications in Research and Development

This diamine is a valuable platform for innovation in several scientific fields.

-

Pharmaceutical Scaffolding: As a diamine, it can serve as a core structure for building novel therapeutic agents. Its reported cytotoxic effects against leukemia cell lines suggest it may be a useful scaffold for developing new anticancer agents. [2]Its structural similarity to intermediates used in the synthesis of gabapentin analogues also highlights its potential in neuroscience drug discovery. * Asymmetric Catalysis: Once the racemic mixture is resolved into its pure enantiomers, the chiral diamine can be used to synthesize chiral ligands for asymmetric catalysis, similar to the widespread use of chiral DACH derivatives. These catalysts are crucial for the enantioselective synthesis of pharmaceuticals.

-

Materials Science: The ability to form stable complexes with a variety of metal ions makes it a candidate for constructing coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis.

Exemplary Experimental Protocol: Metal Complex Formation

This protocol provides a representative method for synthesizing a metal complex, demonstrating the ligand's chelating ability. Causality: The choice of methanol as a solvent is due to its ability to dissolve both the ligand and many metal salts. The 2:1 ligand-to-metal stoichiometry is chosen to ensure the formation of a bis-chelated complex, which is common for diamines with square planar or octahedral metals.

Protocol: Synthesis of a Bis[2-(aminomethyl)cyclohexan-1-amine]copper(II) Complex

-

Reagents and Setup:

-

2-(aminomethyl)cyclohexan-1-amine (2.0 mmol)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 mmol)

-

Methanol (20 mL)

-

Magnetic stirrer and stir bar

-

50 mL round-bottom flask

-

-

Procedure:

-

Dissolve the copper(II) chloride dihydrate (1.0 mmol) in 10 mL of methanol in the round-bottom flask. The solution should turn light blue.

-

In a separate beaker, dissolve the 2-(aminomethyl)cyclohexan-1-amine (2.0 mmol) in 10 mL of methanol.

-

While stirring the copper solution, add the ligand solution dropwise over 5 minutes.

-

Observe the color change. The solution will typically turn a deep blue or purple, indicating complex formation.

-

Stir the reaction mixture at room temperature for 1 hour to ensure complete reaction.

-

-

Workup and Isolation:

-

Reduce the volume of the solvent to approximately 5 mL using a rotary evaporator.

-

Slowly add diethyl ether (a non-coordinating, less polar solvent) until a precipitate forms.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether.

-

Dry the resulting solid under vacuum to yield the copper(II) complex.

-

-

Characterization: The product can be characterized by IR spectroscopy (to observe shifts in N-H bands upon coordination) and UV-Vis spectroscopy (to analyze the d-d transitions of the copper center).

Safety and Handling

2-(Aminomethyl)cyclohexan-1-amine is a corrosive and combustible chemical that requires careful handling. [1]

| Hazard Information | Details | Reference(s) |

|---|---|---|

| GHS Pictogram | Corrosive (GHS05) | [1] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H227: Combustible liquid. H315, H319, H335: Causes skin/eye/respiratory irritation. | [1][2] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2][5]|

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [6][7]* Handling: Use in a well-ventilated area or a chemical fume hood. [6][8]Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at the recommended temperature of 4 °C. [1][9]

Conclusion

2-(Aminomethyl)cyclohexan-1-amine is a deceptively simple molecule with a rich and complex chemical character. Its properties are dominated by the interplay between its two primary amine groups and the stereochemistry of the cyclohexane ring. As a potent bidentate ligand and a modifiable synthetic scaffold, it offers significant opportunities for the development of new catalysts, advanced materials, and novel therapeutic agents. A thorough understanding of its properties, particularly its stereoisomerism and coordination behavior, is essential for unlocking its full potential in research and development.

References

- Vertex AI Search. (n.d.). (Aminomethyl)cyclohexane 3218-02-8 wiki.

- EvitaChem. (n.d.). Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0.

- American Elements. (n.d.). 2-(aminomethyl)cyclohexan-1-amine | CAS 40015-92-7.

- ChemicalBook. (n.d.). 2-Aminocyclohexanol(6850-38-0) 1H NMR spectrum.

- Benchchem. (n.d.). 1-(Aminomethyl)cyclohexanol | 4000-72-0.

- FUJIFILM Wako. (n.d.). SAFETY DATA SHEET.

- BLDpharm. (n.d.). 1483649-51-9|2-(Aminomethyl)-n-methylcyclohexan-1-amine.

- Chemistry Stack Exchange. (2018). Why is 2-(3-aminomethyl-2-hydroxypropyl) cyclohexan-1-one named so and not 2-(2-hydroxy-4-aminobutyl) cyclohexan-1-one?

- Biosynth. (n.d.). 2-(Aminomethyl)cyclohexan-1-amine | 40015-92-7 | QBA01592.

- PubChem. (n.d.). cis-2-Aminomethyl-cyclohexanol | C7H15NO | CID 2724657.

- PubChem. (n.d.). 2-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 533885.

- Alfa Chemistry. (n.d.). CAS 40015-92-7 2-(Aminomethyl)cyclohexan-1-amine.

- BOC Sciences. (n.d.). CAS 40015-92-7 2-(aminomethyl)cyclohexan-1-amine.

- Advanced ChemBlocks. (n.d.). trans-2-(Aminomethyl)-1-cyclohexanol 97%.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- BLD Pharmatech. (n.d.). SAFETY DATA SHEET.

- PubChem. (n.d.). 2-(Aminomethyl)cyclohexanone | C7H13NO | CID 22677808.

- ChemicalBook. (2025). TRANS-2-AMINOMETHYL-1-CYCLOHEXANOL | 5691-09-8.

- PubMed Central. (n.d.). Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations.

- Fisher Scientific. (2009). Cyclohexylamine - SAFETY DATA SHEET.

- ChemicalBook. (n.d.). (Aminomethyl)cyclohexane(3218-02-8) 1H NMR.

- Spectrum Chemical. (2015). SAFETY DATA SHEET.

- Smolecule. (2023). Buy trans-2-(Aminomethyl)cyclohexanol hydrochloride | 24948-05-8.

- LibreTexts. (2023). Intro to Coordination Chemistry.

- Wiley-VCH. (n.d.). Anion Coordination Chemistry - ReadingSample.

- CymitQuimica. (n.d.). trans-2-(Aminomethyl)cyclohexanol.

- LibreTexts. (2024). 24.11: Spectroscopy of Amines.

Sources

- 1. americanelements.com [americanelements.com]

- 2. biosynth.com [biosynth.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Predicted Spectroscopic Data of 2-(Aminomethyl)cyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminomethyl)cyclohexan-1-amine is a diamine featuring a cyclohexane scaffold, a structure of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, characterization, and application. This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(Aminomethyl)cyclohexan-1-amine, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset, this guide synthesizes data from analogous compounds and established spectroscopic principles to offer a robust predictive framework for researchers. Each section details the theoretical basis for the predicted spectral features, offering insights into the influence of the molecule's structure and stereochemistry on its spectroscopic signature.

Introduction

2-(Aminomethyl)cyclohexan-1-amine, with the chemical formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol , is a vicinally substituted cycloaliphatic diamine.[1] Its structure, comprising a cyclohexane ring with a primary amine and an aminomethyl substituent on adjacent carbons, allows for the existence of cis and trans diastereomers. This stereoisomerism will significantly influence the compound's spectroscopic properties, particularly in NMR spectroscopy. This guide will explore the expected spectroscopic data for both isomers, providing a valuable resource for their identification and characterization.

Molecular Structure and Stereoisomerism

The cyclohexane ring typically adopts a chair conformation to minimize steric strain. The relative orientation of the amino and aminomethyl groups (axial or equatorial) will define the cis and trans isomers, each with a unique three-dimensional geometry. These conformational differences are critical in interpreting the nuances of the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. Due to the lack of specific experimental spectra for 2-(aminomethyl)cyclohexan-1-amine, the following predictions are based on known chemical shift ranges for similar functional groups and the analysis of related cyclohexylamine derivatives.[2][3]

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the overlapping signals of the cyclohexyl protons and the diastereotopic nature of some protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.[4]

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Aminomethyl)cyclohexan-1-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Cyclohexyl Protons (CH) | 1.0 - 2.0 | Multiplet | A complex region of overlapping signals from the cyclohexane ring protons. |

| Methine Proton (CH-NH₂) | 2.5 - 3.0 | Multiplet | Deshielded due to the adjacent primary amine. Its multiplicity will depend on the coupling with neighboring protons. |

| Methylene Protons (CH₂-NH₂) | 2.6 - 3.2 | Multiplet | Deshielded by the adjacent primary amine. These protons are diastereotopic and may appear as distinct signals. |

| Amine Protons (NH₂) | 1.0 - 3.0 | Broad Singlet | The chemical shift is concentration and solvent-dependent. These signals will disappear upon D₂O exchange.[2] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Aminomethyl)cyclohexan-1-amine in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts of the amine protons.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

-

D₂O Exchange: To confirm the assignment of the NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the broad singlet signals will confirm their identity.[2]

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the substitution pattern on the cyclohexane ring. Carbons bonded to nitrogen will be deshielded and appear at higher chemical shifts.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Aminomethyl)cyclohexan-1-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Cyclohexyl Carbons (CH₂) | 20 - 40 | Signals for the four methylene carbons of the cyclohexane ring. |

| Methine Carbon (CH-NH₂) | 50 - 60 | Deshielded due to the directly attached primary amine. |

| Methylene Carbon (CH₂-NH₂) | 40 - 50 | Deshielded due to the attached primary amine. |

| Cyclohexyl Carbon (C-CH₂NH₂) | 40 - 50 | The carbon of the cyclohexane ring bonded to the aminomethyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 2-(Aminomethyl)cyclohexan-1-amine, the key absorptions will be from the N-H and C-H bonds.

Table 3: Predicted IR Absorption Frequencies for 2-(Aminomethyl)cyclohexan-1-amine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium, Sharp | Two bands are expected for a primary amine, corresponding to symmetric and asymmetric stretching.[2] |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | Characteristic of the C-H bonds in the cyclohexane ring and the methylene group. |

| N-H Bend (Primary Amine) | 1580 - 1650 | Medium | A scissoring vibration of the -NH₂ group.[6] |

| C-N Stretch | 1020 - 1250 | Weak to Medium | Stretching vibration of the carbon-nitrogen bond.[6] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if it is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, 2-(Aminomethyl)cyclohexan-1-amine is expected to show a molecular ion peak (M⁺) at m/z = 128. The fragmentation pattern will be dominated by cleavages alpha to the nitrogen atoms, leading to the formation of stable iminium ions.[7]

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(Aminomethyl)cyclohexan-1-amine

| m/z | Proposed Fragment | Notes |

| 128 | [C₇H₁₆N₂]⁺ | Molecular ion (M⁺). |

| 111 | [M - NH₃]⁺ | Loss of ammonia. |

| 98 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical. |

| 84 | [M - C₂H₅N]⁺ | Cleavage of the cyclohexane ring. |

| 30 | [CH₂NH₂]⁺ | A common fragment for primary amines containing a methylamine moiety. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) to generate the molecular ion and fragments.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment peaks.

Safety and Handling

2-(Aminomethyl)cyclohexan-1-amine is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for 2-(Aminomethyl)cyclohexan-1-amine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, will serve as a valuable reference for researchers working on the synthesis, characterization, and application of this compound. The provided information will aid in the confirmation of its structure and the identification of its stereoisomers.

Visualization

Molecular Structure

Caption: Molecular structure of 2-(Aminomethyl)cyclohexan-1-amine.

Experimental Workflow

Caption: Workflow for the spectroscopic analysis of 2-(Aminomethyl)cyclohexan-1-amine.

References

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]

- Sendak, A., et al. (2016). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 105(4), 1394-1402.

-

LibreTexts Chemistry. (2024). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

- Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(7), 565-576.

-

LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

American Elements. (n.d.). 2-(aminomethyl)cyclohexan-1-amine. Retrieved from [Link]

-

YouTube. (2023). predicting likely fragments in a mass spectrum. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

-

ChemRxiv. (2024). Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

NIST WebBook. (n.d.). Cyclohexanol, 2-methyl-. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

SpringerLink. (2025). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. Retrieved from [Link]

-

PubMed Central. (2021). mineMS2: annotation of spectral libraries with exact fragmentation patterns. Retrieved from [Link]

-

SpringerLink. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

PubMed Central. (2014). Information-Rich, Dual Function 13C/2H-Isotopic Crosstalk NMR Assay for Human Serine Racemase (hSR) Provides a PLP Enzyme 'Partitioning Fingerprint' and Reveals Disparate Chemotypes for hSR Inhibition. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ChemAnalyst. (n.d.). Cyclohexylamine (C6H13N) properties. Retrieved from [Link]

-

MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2025). Search Results. Retrieved from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. webqc.org [webqc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

"isomers of 2-(Aminomethyl)cyclohexan-1-amine"

An In-Depth Technical Guide to the Stereoisomers of 2-(Aminomethyl)cyclohexan-1-amine

Abstract

2-(Aminomethyl)cyclohexan-1-amine is a saturated carbocyclic diamine featuring a rigid cyclohexane scaffold, a structural motif prevalent in many biologically active compounds and advanced materials. The 1,2-disubstitution pattern gives rise to significant stereochemical complexity, resulting in four distinct stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers. The spatial orientation of the amine and aminomethyl substituents profoundly influences the molecule's physical, chemical, and biological properties. Consequently, the ability to synthesize, separate, and characterize each isomer is of paramount importance for researchers in medicinal chemistry, asymmetric catalysis, and polymer science. This guide provides a comprehensive overview of the stereochemical landscape of 2-(Aminomethyl)cyclohexan-1-amine, details field-proven methodologies for its synthesis and isomeric separation, and outlines rigorous analytical techniques for structural elucidation and purity assessment.

The Structural and Stereochemical Landscape

A thorough understanding of the isomeric forms of 2-(Aminomethyl)cyclohexan-1-amine is the foundation for its effective application. The cyclohexane ring's conformational flexibility and the presence of two stereocenters are the primary sources of its structural diversity.

Molecular Structure

The core structure consists of a cyclohexane ring substituted at adjacent carbons (C1 and C2) with a primary amine (-NH₂) and a primary aminomethyl (-CH₂NH₂) group, respectively. The non-aromatic, sp³-hybridized nature of the cyclohexane ring imparts a three-dimensional, chair-like conformation that dictates the spatial relationship between the two functional groups.

Unraveling the Isomerism: Cis/Trans Diastereomers and Enantiomers

The presence of two chiral centers at C1 and C2 results in the existence of four stereoisomers. These isomers can be categorized into two groups:

-

Diastereomers (cis and trans) : These isomers differ in the relative orientation of the substituents. In the cis isomer, both the amine and aminomethyl groups are on the same side of the cyclohexane ring (both axial/equatorial in a flipped chair). In the trans isomer, the groups are on opposite sides. Diastereomers possess distinct physical properties, such as melting point, boiling point, and solubility, which allows for their separation using standard laboratory techniques like chromatography.

-

Enantiomers : Each diastereomer (cis and trans) is chiral and exists as a pair of non-superimposable mirror images known as enantiomers. For example, the trans isomer exists as (1R,2R) and (1S,2S) forms, while the cis isomer exists as (1R,2S) and (1S,2R) forms. Enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. Their separation requires specialized chiral techniques.

Synthetic Strategies and Methodologies

The synthesis of 2-(aminomethyl)cyclohexan-1-amine isomers requires careful control of stereochemistry. While numerous methods exist for creating 1,2-disubstituted cyclohexanes, a common and effective strategy involves the reduction of a suitable precursor where the stereochemistry can be influenced or pre-determined.

Protocol: Synthesis via Reduction of 2-Aminocyclohexanecarbonitrile

This protocol describes a two-step reduction process starting from 2-aminocyclohexanecarbonitrile. The initial reduction of the nitrile to the aminomethyl group can yield a mixture of cis and trans isomers, the ratio of which is influenced by the choice of reducing agent and reaction conditions.

Step 1: Synthesis of 2-(Aminomethyl)cyclohexan-1-amine from 2-Aminocyclohexanecarbonitrile

-

Reaction Setup : In a high-pressure hydrogenation vessel, dissolve 2-aminocyclohexanecarbonitrile (1.0 eq) in an appropriate solvent such as methanol or ethanol containing ammonia. The ammonia helps to suppress the formation of secondary amine byproducts.

-

Catalyst Addition : Add a hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (5-10 wt%). The choice of catalyst can influence the diastereoselectivity of the reduction.

-

Hydrogenation : Pressurize the vessel with hydrogen gas (e.g., 15 bar) and heat the reaction mixture (e.g., to 100°C). The reaction should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Workup : Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation : Remove the solvent under reduced pressure. The resulting crude product will be a mixture of cis- and trans-2-(aminomethyl)cyclohexan-1-amine. This mixture can be carried forward to the separation stage.

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation : This is a well-established method for the reduction of nitriles to primary amines. The use of a heterogeneous catalyst simplifies product purification.

-

Ammonia in Solvent : The presence of ammonia saturates the solution with a primary amine, shifting the equilibrium away from the formation of imine intermediates that can lead to undesired secondary and tertiary amine byproducts.

-

Pressure and Temperature : These conditions are necessary to achieve a reasonable reaction rate for the catalytic reduction of the nitrile group.

Separation and Resolution of Stereoisomers

Obtaining isomerically pure 2-(aminomethyl)cyclohexan-1-amine is critical for its application in stereospecific contexts. This requires a multi-step separation strategy, first to separate the diastereomers and then to resolve the enantiomers of each diastereomer.

Separation of Diastereomers (cis vs. trans)

The different physical properties of the cis and trans diastereomers allow for their separation using standard chromatographic techniques.

Protocol: Preparative Column Chromatography

-

Column Preparation : Pack a glass column with silica gel, using a suitable solvent system such as a gradient of dichloromethane and methanol with a small percentage of triethylamine. The triethylamine is crucial to prevent the basic amines from tailing on the acidic silica gel.

-

Sample Loading : Dissolve the crude isomeric mixture in a minimal amount of the initial eluent and load it onto the column.

-

Elution : Begin elution with a low polarity solvent mixture and gradually increase the polarity (e.g., from 1% to 10% methanol in dichloromethane).

-

Fraction Collection : Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure cis and trans isomers.

-

Solvent Removal : Combine the fractions containing each pure diastereomer and remove the solvent under reduced pressure to yield the separated racemic cis and trans products.

Resolution of Enantiomers

Separating enantiomers requires a chiral environment. Chiral HPLC is a powerful and widely used method for both analytical and preparative-scale resolution.

Protocol: Chiral HPLC Resolution

-

Column Selection : Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(phenylcarbamate), are highly effective for separating chiral amines.

-

Method Development (Analytical Scale) :

-

Inject a small amount of the racemic mixture (e.g., racemic trans-2-(aminomethyl)cyclohexan-1-amine) onto the analytical chiral column.

-

Test various mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, to achieve baseline separation of the two enantiomers.

-

Optimize the flow rate and temperature to improve resolution and analysis time.

-

-

Preparative Scale-Up :

-

Once an effective analytical method is established, scale it up to a preparative chiral column.

-

Inject larger quantities of the racemate and collect the fractions corresponding to each enantiomer as they elute.

-

-

Product Isolation : Combine the fractions for each enantiomer and remove the solvent to obtain the enantiomerically pure products. Determine the enantiomeric excess (ee) of each product using the analytical chiral HPLC method.

| Parameter | Condition | Purpose |

| Column | Polysaccharide-based CSP (e.g., Chiralpak IE) | Provides a chiral environment for differential interaction with enantiomers. |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine | The alcohol modifies retention while the amine additive improves peak shape. |

| Flow Rate | 1.0 mL/min (analytical) | Controls the speed of separation and influences resolution. |

| Detection | UV at ~210 nm or Mass Spectrometry (MS) | Amines have weak chromophores; MS provides more sensitive detection. |

| Temperature | 25°C | Temperature can affect the chiral recognition mechanism and thus separation. |

| Table 1: Typical HPLC Parameters for Chiral Resolution of Amines. |

Analytical Characterization and Structural Elucidation

Confirming the identity and purity of each isomer is a critical step that relies heavily on spectroscopic and chromatographic techniques.

Spectroscopic Fingerprinting: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for distinguishing between cis and trans diastereomers due to their different three-dimensional structures.

-

¹H NMR Spectroscopy : The key to distinguishing cis and trans isomers lies in the coupling constants (J-values) of the protons on C1 and C2.

-

In the trans isomer, the most stable conformation typically places both substituents in equatorial positions. This results in the C1 and C2 protons being in axial positions. The coupling constant between two adjacent axial protons (J_ax-ax) is typically large (8-13 Hz).

-

In the cis isomer, one substituent will be axial and the other equatorial. This leads to smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) coupling constants (2-5 Hz).

-

-

¹³C NMR Spectroscopy : The chemical shifts of the ring carbons will differ between the cis and trans isomers due to steric effects (gamma-gauche effect). Carbons in a more sterically hindered environment (as in the cis isomer) will typically appear at a higher field (lower ppm value).

-

2D NMR (NOESY) : A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide definitive proof of relative stereochemistry. For the cis isomer, a cross-peak will be observed between the C1-H and the protons of the C2-CH₂NH₂ group, indicating they are on the same face of the ring. This correlation will be absent in the trans isomer.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling (Hz) |

| C1-H (trans) | ~2.5 - 3.0 | Triplet of doublets (or complex multiplet) with a large J_ax-ax ≈ 10 Hz |

| C1-H (cis) | ~2.8 - 3.3 | Multiplet with small J_ax-eq / J_eq-eq ≈ 4 Hz |

| -CH₂-NH₂ | ~2.6 - 3.1 | Multiplets |

| Ring -CH₂- | ~1.0 - 2.0 | Complex multiplets |

| Table 2: Predicted ¹H NMR Characteristics for Distinguishing cis and trans Isomers. Note: Actual values depend on solvent and specific conformation. |

Chromatographic Analysis

-

Gas Chromatography (GC) : GC, often coupled with Mass Spectrometry (GC-MS), is excellent for determining the diastereomeric ratio (cis/trans) in a mixture. Derivatization of the amines, for example by methylation, can improve volatility and peak shape.

-

Chiral High-Performance Liquid Chromatography (HPLC) : As described in the separation section, chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a resolved sample.

Applications in Research and Development

The stereoisomers of 2-(aminomethyl)cyclohexan-1-amine are valuable building blocks due to their defined three-dimensional structure and the presence of two nucleophilic primary amine groups.

-

Asymmetric Catalysis : Chiral 1,2-diamines are foundational structures for ligands used in transition-metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation and C-C bond formation. The rigid cyclohexane backbone helps create a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity.

-

Medicinal Chemistry : The cyclohexane scaffold is a common bioisostere for a phenyl ring, offering improved metabolic stability and solubility while maintaining a rigid conformation for receptor binding. Enantiomerically pure diamines are key intermediates in the synthesis of complex pharmaceutical agents where only one stereoisomer possesses the desired therapeutic activity.

-

Materials Science : Diamines are essential monomers for the synthesis of polyamides and polyurethanes. Using stereochemically pure monomers, like the trans isomer, can lead to polymers with enhanced thermal stability, crystallinity, and mechanical properties compared to those made from isomeric mixtures.

Conclusion

The four stereoisomers of 2-(aminomethyl)cyclohexan-1-amine represent a significant synthetic and analytical challenge. However, their value as chiral building blocks in catalysis, medicine, and materials science justifies the rigorous efforts required for their preparation and characterization. A systematic approach combining stereocontrolled synthesis, multi-step chromatographic separation, and detailed spectroscopic analysis enables researchers to access each of these isomers in high purity. This guide provides the foundational knowledge and practical protocols necessary for professionals to harness the unique properties of each specific stereoisomer in their research and development endeavors.

References

- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google P

- EP3388416B1 - Method for producing trans-rich-1,4-bis(aminomethyl)

-

2-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 533885 - PubChem. (URL: [Link])

-

Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes - ChemRxiv. (URL: [Link])

-

cis-2-Aminomethyl-cyclohexanol | C7H15NO | CID 2724657 - PubChem. (URL: [Link])

-

2-(aminomethyl)cyclohexan-1-amine | CAS 40015-92-7 | AMERICAN ELEMENTS ®. (URL: [Link])

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])

-

An Introduction to Chiral Analysis by Capillary Electrophoresis - Bio-Rad. (URL: [Link])

-

Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications - PMC - PubMed Central. (URL: [Link])

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. (URL: [Link])

-

24.11: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (URL: [Link])

-

Gas Chromatographic Analysis of Geometric Diamine Isomers as Tetramethyl Derivatives. (URL: [Link])

-

New GC investigation of chiral amine separation - 2018 - Wiley Analytical Science. (URL: [Link])

-

Draw the 1H NMR Spectrum for Cyclohexane (C6H12) - YouTube. (URL: [Link])

-

How to separate two diastereomeric amines? - Chemistry Stack Exchange. (URL: [Link])

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (URL: [Link])

-

Configurational stereoisomers of 1,2-cyclohexanediamine. - ResearchGate. (URL: [Link])

-

Isolation of enantiomers via diastereomer crystallisation - UCL Discovery. (URL: [Link])

- 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene

An In-depth Technical Guide to CAS Number 40015-92-7: 2-(Aminomethyl)cyclohexan-1-amine

Disclaimer: Publicly available, in-depth scientific literature and detailed technical data for the chemical compound with CAS number 40015-92-7 are notably scarce. This guide synthesizes the available information for 2-(Aminomethyl)cyclohexan-1-amine and provides context by referencing data on structurally similar, well-documented aliphatic cyclohexanediamines. Information derived from related compounds is for comparative and illustrative purposes and may not be directly representative of the properties of CAS 40015-92-7.

Section 1: Chemical Identity and Physicochemical Properties

The compound registered under CAS number 40015-92-7 is an aliphatic diamine featuring a cyclohexane core. This structure provides a conformationally restricted scaffold, which is a common feature in the design of bioactive molecules.

Systematic IUPAC Name: 2-(Aminomethyl)cyclohexan-1-amine[1]

Alternative Name: 3-(Aminomethyl)cyclohexanamine

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 40015-92-7 | [1][2] |

| Molecular Formula | C₇H₁₆N₂ | [1][2] |

| Molecular Weight | 128.22 g/mol | [2] |

| Appearance | Not specified; likely a liquid at ambient conditions | Inferred |

| Boiling Point | 202.1 ± 8.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Flash Point | 87.5 ± 17.9 °C | |

| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | |

| LogP (Octanol-Water Partition Coefficient) | 0.10 | |

| Index of Refraction | 1.480 |

Note: The physicochemical properties listed above are primarily sourced from chemical supplier databases and may be based on computational predictions rather than experimental validation.

Section 2: Synthesis and Manufacturing Landscape

A validated, step-by-step synthesis protocol for 2-(Aminomethyl)cyclohexan-1-amine is not available in peer-reviewed literature. However, the synthesis of analogous cyclohexanediamines typically involves the reductive amination of a corresponding cyclohexanone precursor.

A plausible synthetic strategy could involve a multi-step process starting from a suitable cyclohexanone derivative. The general logic would be to introduce the two amine functionalities through reactions such as reductive amination and nitrile reduction.

Conceptual Synthesis Workflow

The following diagram illustrates a potential, though not experimentally verified, synthetic pathway. This approach is based on established organic chemistry principles for the synthesis of similar diamines.

Caption: A potential synthetic route to 2-(Aminomethyl)cyclohexan-1-amine.

Section 3: Potential Applications in Research and Drug Development

While specific applications for CAS 40015-92-7 are not documented, its structural motif as a vicinal diamine on a cyclohexane ring is of interest in several areas of chemical and pharmaceutical science.

-

Scaffold in Medicinal Chemistry: Aliphatic diamines serve as versatile building blocks for constructing more complex molecules, including Active Pharmaceutical Ingredients (APIs). The two basic nitrogen centers can form critical interactions with biological targets, such as enzymes and receptors, and can be modified to tune the pharmacokinetic profile of a drug candidate.

-

Chelating Agents and Ligands: The proximate amine groups can function as a bidentate ligand, enabling the chelation of metal ions. This property is valuable in the design of catalysts for asymmetric synthesis and as agents for metal sequestration.

-

Monomers in Polymer Chemistry: Diamines are essential monomers, reacting with dicarboxylic acids or their derivatives to form polyamides. The stereochemistry of the cyclohexane backbone would impart specific conformational rigidity and thermal properties to the resulting polymer.

-

Potential Biological Activity: A product description from a chemical supplier indicates that 2-(Aminomethyl)cyclohexan-1-amine has demonstrated inhibitory effects on the growth of the L1210 murine leukemia cell line and cytotoxic activity against the HL-60 human leukemia cell line[2]. This suggests a potential, though currently unverified in peer-reviewed literature, for this compound in oncological research.

Section 4: Toxicological and Safety Profile

There are no specific toxicological studies for CAS 40015-92-7 in the public domain. The safety and toxicological profile must therefore be inferred from the general class of aliphatic amines and related diamines.

General Toxicological Concerns for Aliphatic Diamines:

-

Corrosivity and Irritation: Aliphatic amines are often corrosive and can cause severe irritation or burns to the skin and eyes upon contact[3].

-

Respiratory Effects: Inhalation of vapors can lead to significant irritation of the respiratory tract[3].

-

Sensitization: Certain diamines are known to be dermal sensitizers, capable of causing allergic contact dermatitis upon repeated exposure[3].

A toxicological review of similar alkyl diamines, including 1,2-cyclohexanediamine, found them to have relatively low acute oral toxicity in rats, but they were classified as severe skin and eye irritants[3]. Another study highlighted the acute neurotoxicity of simple aliphatic diamines when administered directly into the central nervous system of rats[4].

Table 2: Generalized Toxicological Profile of Related Aliphatic Diamines

| Toxicological Endpoint | General Observations for Related Aliphatic Diamines | Source(s) |

| Acute Oral Toxicity | Relatively low (LD₅₀ in rats typically >1000 mg/kg for some alkyl diamines) | [3] |

| Skin Corrosion/Irritation | Severe | [3] |

| Eye Damage/Irritation | Severe | [3] |

| Dermal Sensitization | Potential sensitizers | [3] |

| Acute Neurotoxicity | Demonstrated upon direct central nervous system administration in animal models | [4] |

| Mutagenicity (Ames Test) | Generally inactive for several tested alkyl diamines | [3] |

Handling and Safety Precautions: Due to the likely corrosive and irritant nature of this compound, it is imperative that it be handled in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat. A comprehensive Safety Data Sheet (SDS) from the supplier must be reviewed prior to any handling or use of this chemical.

Section 5: Conclusion and Future Research Directions

2-(Aminomethyl)cyclohexan-1-amine (CAS 40015-92-7) represents a chemical entity with potential utility as a synthetic building block in medicinal chemistry and materials science. The preliminary, non-peer-reviewed data suggesting cytotoxic effects against leukemia cell lines is intriguing and merits further, rigorous scientific investigation.

The significant gap in the publicly available data for this compound highlights several key areas for future research:

-

Synthesis and Characterization: The development and publication of a detailed, scalable, and reproducible synthetic protocol is a primary necessity. This should be accompanied by comprehensive characterization using modern analytical methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy, and elemental analysis).

-

Biological Evaluation: A thorough investigation into its reported cytotoxic effects is warranted. This would involve determining its mechanism of action, potency (IC₅₀) against a wider panel of cancer cell lines, and selectivity.

-

Toxicological Assessment: A complete toxicological profile needs to be established through standardized in vitro and in vivo assays to ensure its safe handling and to assess its potential for further development.

Until such data is generated and published, researchers and drug development professionals should proceed with caution, using the information on related compounds as a preliminary guide while acknowledging the inherent uncertainties.

References

- Strain, G. M., & Flory, W. (1989). Simple aliphatic diamines: acute neurotoxicity. Research Communications in Chemical Pathology and Pharmacology, 64(3), 489–492.

- Kennedy, G. L., Jr. (2007). Review of the toxicology of three alkyl diamines. Drug and Chemical Toxicology, 30(2), 145–157.

-

American Elements. (n.d.). 2-(aminomethyl)cyclohexan-1-amine. Retrieved January 16, 2026, from [Link]

-

ChemSrc. (n.d.). 3-(Aminomethyl)cyclohexanamine. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 2-Aminocyclohexanemethanamine. Retrieved January 16, 2026, from [Link]

-

MDPI. (2024). Sensitive and Discriminative Fluorescent Detection of Volatile Primary Aliphatic Diamine Vapors from Monoamines. Retrieved January 16, 2026, from [Link]

-

Patsnap. (n.d.). Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). Aminoketones and methods for their production.

- Google Patents. (n.d.). Process for the preparation of substituted 1-aminomethyl-2-phenyl-cyclohexane compounds.

- Google Patents. (n.d.). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.

- Google Patents. (n.d.). 1-(m-substituted phenyl)-2-aminomethyl cyclohexanols.

- Google Patents. (n.d.). Process for the preparation of amino methyl cyclo alkane acetic acids.

-

Google APIs. (n.d.). United States Patent Office. Retrieved January 16, 2026, from [Link]

-

Google APIs. (n.d.). (10) Patent No.: US 7790756 B2. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Stearylamine, ethoxylated (CAS 26635-92-7). Retrieved January 16, 2026, from [Link]

Sources

A Technical Guide to the Molecular Structure of 2-(Aminomethyl)cyclohexan-1-amine

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 2-(aminomethyl)cyclohexan-1-amine (C₇H₁₆N₂). While specific literature on this compound is sparse, this document synthesizes foundational principles of stereochemistry and conformational analysis, supported by data from analogous molecules, to build a detailed structural profile. We will explore the critical aspects of its stereoisomerism, the energetic preferences of its cyclohexane ring conformations, and the expected spectroscopic signatures for its empirical identification via Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Furthermore, a validated computational workflow for in silico conformational analysis is presented, offering a robust protocol for researchers in medicinal chemistry and materials science.

Introduction

2-(Aminomethyl)cyclohexan-1-amine is an aliphatic diamine featuring a cyclohexane scaffold substituted at adjacent carbons with an amino group and an aminomethyl group. Its structure, possessing two primary amine functionalities with different steric profiles and a conformationally flexible six-membered ring, makes it an intriguing building block for various applications. Diamines of this nature, particularly the closely related 1,2-diaminocyclohexane, are renowned as chiral ligands in asymmetric catalysis and as precursors for pharmacologically active molecules and complex polymers.[1] A thorough understanding of the molecule's three-dimensional structure, including its potential stereoisomers and preferred conformations, is paramount for predicting its reactivity, designing its applications, and controlling the stereochemical outcomes of its reactions.

Part 1: Stereoisomerism and Chirality

The connectivity of 2-(aminomethyl)cyclohexan-1-amine, with substituents at the C1 and C2 positions of the cyclohexane ring, gives rise to diastereomers: cis and trans.

-

trans-2-(Aminomethyl)cyclohexan-1-amine: In the trans isomer, the amino and aminomethyl groups are on opposite sides of the cyclohexane ring. The C1 and C2 atoms are both chiral centers. This configuration is chiral and exists as a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-2-(aminomethyl)cyclohexan-1-amine and (1S,2S)-2-(aminomethyl)cyclohexan-1-amine. A racemic mixture of these two enantiomers is often the result of non-stereoselective synthesis.

-

cis-2-(Aminomethyl)cyclohexan-1-amine: In the cis isomer, both substituents are on the same side of the ring. This isomer also has two chiral centers (C1 and C2). However, due to the potential for a plane of symmetry in a planar representation, it is considered a meso compound. In its actual chair conformation, it exists as a pair of interconverting enantiomeric conformers, which are not separable at room temperature.[1]

The relationship between these stereoisomers is fundamental to the molecule's application, especially in contexts requiring stereochemical control.

Part 2: Conformational Analysis